molecular formula C16H15N3O4S B11710945 3,4-Dimethoxybenzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone

3,4-Dimethoxybenzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone

Cat. No.: B11710945
M. Wt: 345.4 g/mol
InChI Key: QGOFMXFNTYAVTA-LICLKQGHSA-N
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Description

3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group in the dimethoxybenzaldehyde moiety can be oxidized to form the corresponding carboxylic acid.

    Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.

    Substitution: The methoxy groups on the benzaldehyde ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,4-Dimethoxybenzoic acid.

    Reduction: 3,4-Dimethoxybenzyl hydrazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions suggests that it can interact with multiple cellular components, potentially leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzaldehyde: A simpler compound with similar structural features but lacking the hydrazone group.

    1,1-Dioxo-1H-1,2-benzisothiazol-3-yl hydrazine: Contains the benzisothiazolyl hydrazone moiety but lacks the dimethoxybenzaldehyde group.

Uniqueness

3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both the dimethoxybenzaldehyde and benzisothiazolyl hydrazone groups allows for a wide range of chemical transformations and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C16H15N3O4S/c1-22-13-8-7-11(9-14(13)23-2)10-17-18-16-12-5-3-4-6-15(12)24(20,21)19-16/h3-10H,1-2H3,(H,18,19)/b17-10+

InChI Key

QGOFMXFNTYAVTA-LICLKQGHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32)OC

solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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